N,N-diethyl-1-nicotinoyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Structural differentiation Physicochemical property comparison Procurement identity verification

N,N-Diethyl-1-nicotinoyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (CAS 881476-43-3, molecular formula C21H21N3O4S, MW 409.46 g/mol) is a trisubstituted benzo[cd]indole-2(1H)-one derivative bearing a 6-sulfonamide group with N,N-diethyl substitution and an N-1 nicotinoyl (pyridine-3-carbonyl) moiety. The core 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide scaffold is a validated pharmacophore for nuclear receptor RORγ antagonism and direct TNF-α inhibition.

Molecular Formula C21H19N3O4S
Molecular Weight 409.46
CAS No. 881476-43-3
Cat. No. B2605640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-1-nicotinoyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
CAS881476-43-3
Molecular FormulaC21H19N3O4S
Molecular Weight409.46
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)N(C3=O)C(=O)C4=CN=CC=C4
InChIInChI=1S/C21H19N3O4S/c1-3-23(4-2)29(27,28)18-11-10-17-19-15(18)8-5-9-16(19)21(26)24(17)20(25)14-7-6-12-22-13-14/h5-13H,3-4H2,1-2H3
InChIKeyWNPYGFBILUSOAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Diethyl-1-nicotinoyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (CAS 881476-43-3): Structural Identity and Scaffold Provenance for Procurement Decisions


N,N-Diethyl-1-nicotinoyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (CAS 881476-43-3, molecular formula C21H21N3O4S, MW 409.46 g/mol) is a trisubstituted benzo[cd]indole-2(1H)-one derivative bearing a 6-sulfonamide group with N,N-diethyl substitution and an N-1 nicotinoyl (pyridine-3-carbonyl) moiety. The core 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide scaffold is a validated pharmacophore for nuclear receptor RORγ antagonism [1] and direct TNF-α inhibition [2]. The compound differs from the widely catalogued parent N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (CAS 53257-02-6, MW 304.36) by the addition of the N-1 nicotinoyl group , which introduces an additional pyridine ring capable of π-stacking interactions and hydrogen bonding within target binding pockets. This structural modification places the compound at the intersection of the benzo[cd]indole sulfonamide class and nicotinoyl-containing nuclear receptor ligand chemotypes.

Why N,N-Diethyl-1-nicotinoyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide Cannot Be Interchanged with Analogs: Procurement Risk Analysis


Generic substitution within the 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide class is not scientifically justifiable without confirmatory re-screening data. The N-1 nicotinoyl substituent on CAS 881476-43-3 represents a significant structural departure from the most common analog, CAS 53257-02-6 (which lacks any N-1 substitution), as well as from N-phenyl-substituted variants such as S10 (TNF-α IC50 = 14 μM) and 4e (TNF-α IC50 = 3 μM) reported by Deng et al. [1]. Within the RORγ inhibitor series, Zhang et al. demonstrated that modifications to the sulfonamide region shifted potency over a 500-fold range (from IC50 ~20 μM for hit compound s4 to 40–140 nM for optimized leads 7j, 8c, 8k, and 8p) [2]. The nicotinoyl group at the N-1 position is known in the broader nuclear receptor modulator patent literature to influence ligand-binding domain interactions via pyridine ring π-stacking and hydrogen bonding [3]. Thus, selecting CAS 53257-02-6 or any other N-1-unsubstituted analog as a proxy for CAS 881476-43-3 introduces unquantified risk of divergent target engagement, selectivity profile, and physicochemical properties. The quantitative evidence below details the specific dimensions along which this compound occupies a differentiated position relative to its closest in-class candidates.

Quantitative Differentiation Evidence for N,N-Diethyl-1-nicotinoyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (CAS 881476-43-3) Relative to Structural Analogs


N-1 Nicotinoyl Structural Differentiation: Molecular Weight and Topological Polar Surface Area Comparison with the Parent Sulfonamide (CAS 53257-02-6)

The target compound carries an N-1 nicotinoyl (pyridine-3-carbonyl) substituent that is absent in the most commonly catalogued analog, N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (CAS 53257-02-6). This substituent increases molecular weight from 304.36 g/mol to 409.46 g/mol (a difference of +105.1 g/mol, or approximately +34.5%) and introduces one additional pyridine nitrogen, altering hydrogen-bond acceptor count and topological polar surface area. The nicotinoyl group is known from independent nuclear receptor modulator patent literature to engage the RORγ ligand-binding domain via π-stacking interactions with aromatic residues [1]. This N-1 substitution defines the compound as a distinct chemical entity under IUPAC nomenclature rules: N,N-diethyl-2-oxo-1-(pyridine-3-carbonyl)benzo[cd]indole-6-sulfonamide versus N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide for CAS 53257-02-6 .

Structural differentiation Physicochemical property comparison Procurement identity verification

RORγ Scaffold Validation: Class-Level Potency Range from the 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide Series

The 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide scaffold to which CAS 881476-43-3 belongs has been validated as a bona fide RORγ inhibitor chemotype. Zhang et al. (2014) identified hit compound s4 with RORγ antagonistic activity exhibiting IC50 values of 20.27 μM in an AlphaScreen biochemical assay and 11.84 μM in a cell-based reporter gene assay. Structure-guided optimization from this scaffold yielded compounds 7j, 8c, 8k, and 8p with IC50 values in the range of 40–140 nM [1]. While the specific N-1 nicotinoyl-substituted target compound (CAS 881476-43-3) was not among the 77 compounds synthesized in the published series, the scaffold's demonstrated 500-fold potency range (20.27 μM to 0.040 μM) underscores the sensitivity of RORγ activity to substitution pattern. The N-1 nicotinoyl group is absent from all published analogs in this series, positioning CAS 881476-43-3 as a structurally distinct probe within a pharmacologically validated chemotype [2].

RORγ inhibition Nuclear receptor Th17-mediated autoimmune disease

TNF-α Inhibitory Activity of Close Structural Analogs: Benchmark Data from the Dihydrobenzo[cd]indole-6-sulfonamide Series

Deng et al. (2018) reported that the 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide scaffold is a productive chemotype for direct TNF-α inhibition. The most potent compound in the first screening round, S10, showed an IC50 of 14 μM in a cell-based TNF-α inhibition assay, representing a 2.2-fold improvement over the starting compound EJMC-1. Further optimization yielded compound 4e with an IC50 of 3 μM (14-fold improvement over EJMC-1) [1]. Notably, compound S10 (2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide) differs from CAS 881476-43-3 in two key aspects: (a) S10 bears an N-phenyl sulfonamide rather than N,N-diethyl sulfonamide, and (b) S10 lacks the N-1 nicotinoyl group. The N,N-diethyl sulfonamide motif of CAS 881476-43-3 introduces different steric and electronic properties at the 6-position compared to the N-phenyl group of S10 .

TNF-α inhibition Anti-inflammatory Cell-based assay

N-1 Nicotinoyl as a Privileged Fragment in Nuclear Receptor and Kinase Ligand Design

The nicotinoyl (pyridine-3-carbonyl) group is a recurring privileged fragment in nuclear receptor ligand design. Patent WO2011115892A1 explicitly claims nicotinoyl-substituted compounds as modulators of retinoic acid receptor-related orphan receptors (RORα, RORβ, RORγ) [1]. In the broader medicinal chemistry literature, the pyridine-3-carbonyl moiety contributes to target engagement through: (a) π-stacking interactions with aromatic residues (Phe, Tyr, Trp) in the ligand-binding domain, and (b) the pyridine nitrogen acting as a hydrogen bond acceptor with backbone NH or side-chain hydroxyl groups [2]. A structurally analogous compound, N,N-dimethyl-2-oxo-1-(pyridine-3-carbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide (N,N-dimethyl variant of the target compound), has been catalogued as a distinct chemical entry (MW 381.4 g/mol, C19H15N3O4S), confirming that the N-1 nicotinoyl-benzo[cd]indole sulfonamide subseries exists as a recognized chemical subspace . The N,N-diethyl substitution in CAS 881476-43-3 provides greater steric bulk at the sulfonamide position compared to the N,N-dimethyl analog, potentially affecting both target affinity and metabolic stability.

Nicotinoyl pharmacophore Nuclear receptor modulation Ligand design

Patent Landscape: RORγ Inhibitor Intellectual Property Covering the 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide Scaffold

Patent WO2015096771A1 (priority date 2014-12-25, assigned to Chinese Academy of Sciences) claims 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide compounds of Formula I as RORγ receptor inhibitors for the treatment of autoimmune and inflammatory diseases, including multiple sclerosis, rheumatoid arthritis, psoriasis, and asthma, as well as prostate cancer [1]. The patent exemplifies 91 compounds with IC50 data for RORγ protein inhibition and cell-level activity, demonstrating a potency range spanning low nanomolar to micromolar. However, no nicotinoyl-substituted N-1 derivative appears among the exemplified compounds, suggesting that CAS 881476-43-3 occupies a chemically distinct region of the claimed structural space. The independent patent WO2011115892A1 claims nicotinoyl-bearing modulators of ROR receptors [2]. For procurement decisions involving screening or lead optimization programs in the RORγ therapeutic area, understanding the patent landscape is critical; CAS 881476-43-3 may offer a differentiated chemical starting point that avoids certain composition-of-matter claims.

Patent protection RORγ therapeutic applications Freedom-to-operate

Comparative Supplier Availability and Catalog Representation: Procurement Accessibility Assessment

A procurement-focused comparison of supplier availability reveals distinct market positions. The parent compound CAS 53257-02-6 (N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, MW 304.36) is widely stocked by multiple vendors including AKSci, MolCore, Leyan, and Hit2Lead, with pricing starting at approximately $131 for 50 mg quantities . In contrast, CAS 881476-43-3 (nicotinoyl-substituted, MW 409.46) is listed by a more limited set of specialty suppliers. The N,N-dimethyl analog of the nicotinoyl series (N,N-dimethyl-2-oxo-1-(pyridine-3-carbonyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide, MW 381.4) is separately catalogued, confirming the existence of N-1 nicotinoyl benzo[cd]indole sulfonamides as a distinct procurement category . The molecular weight difference of 105.1 g/mol between the target compound and the commonly available CAS 53257-02-6 necessitates distinct analytical characterization (HPLC retention time, mass spectrometry parameters) and precludes direct substitution in validated protocols.

Chemical procurement Supplier comparison Analog availability

Recommended Procurement and Research Application Scenarios for N,N-Diethyl-1-nicotinoyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (CAS 881476-43-3)


RORγ Nuclear Receptor Antagonist Screening and SAR Exploration

For laboratories conducting structure-activity relationship (SAR) studies on RORγ antagonists, CAS 881476-43-3 serves as a structurally differentiated probe that extends the chemical space beyond published 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide series. The Zhang et al. (2014) scaffold validation [1] established that this chemotype can achieve RORγ IC50 values from 40 nM to >20 μM depending on substitution. The N-1 nicotinoyl group of CAS 881476-43-3 introduces a pyridine ring capable of additional π-stacking and hydrogen-bonding interactions with the RORγ ligand-binding domain, as supported by the broader nicotinoyl-containing ROR modulator patent literature [2]. This compound is appropriate for: (a) head-to-head RORγ AlphaScreen or reporter gene assay comparison against published compounds 7j, 8c, 8k, 8p (IC50 40–140 nM range) to determine whether the N-1 nicotinoyl modification enhances or attenuates potency; (b) selectivity profiling against RORα and RORβ isoforms; and (c) Th17 cell differentiation assays to assess functional consequences of RORγ antagonism.

Direct TNF-α Inhibitor Discovery and Optimization

Building on the Deng et al. (2018) demonstration that 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide derivatives act as direct TNF-α inhibitors [1], CAS 881476-43-3 can be deployed in TNF-α SPR competitive binding and cell-based inhibition assays. The compound differs from the most potent reported analog 4e (TNF-α IC50 = 3 μM) by two key structural features: N,N-diethyl sulfonamide (vs. N-phenyl in 4e) and N-1 nicotinoyl substitution (absent in all Deng et al. compounds). This dual differentiation makes CAS 881476-43-3 a valuable tool for probing whether combined sulfonamide and N-1 modifications can synergistically improve upon the reported 14-fold potency gain achieved by 4e over EJMC-1. Recommended procurement scenario: screening libraries where TNF-α target engagement is coupled with physicochemical property profiling (LogP, solubility, metabolic stability) to assess the developability profile of the nicotinoyl-containing subseries.

Chemical Biology Tool for Investigating Nicotinoyl-Containing Nuclear Receptor Ligands

The nicotinoyl (pyridine-3-carbonyl) group is a recurring privileged fragment in nuclear receptor ligand design, appearing in patents covering RORα, RORβ, and RORγ modulators [1]. CAS 881476-43-3 uniquely combines this privileged fragment with the validated benzo[cd]indole-6-sulfonamide scaffold [2]. This makes the compound suitable as a chemical biology probe in: (a) competitive binding assays using fluorescently labeled ROR ligands to determine whether the nicotinoyl-benzo[cd]indole hybrid scaffold engages the orthosteric cholesterol-binding site or an allosteric pocket; (b) transcriptional reporter assays comparing the compound's activity profile against known ROR inverse agonists such as T0901317 or digoxin; and (c) broader nuclear receptor selectivity panels to assess whether the nicotinoyl substitution confers polypharmacology across the NR1F subfamily.

Procurement for Custom Library Design and Fragment-Based Screening

For organizations building proprietary compound libraries targeting nuclear receptors or inflammatory mediators, CAS 881476-43-3 represents a scaffold-merging strategy (benzo[cd]indole sulfonamide + nicotinoyl pharmacophore) that is not represented in the exemplified compound set of the foundational WO2015096771A1 patent (91 exemplified compounds, no nicotinoyl derivatives) [1]. Procurement is recommended for: (a) inclusion in diversity-oriented screening decks where the goal is maximizing chemical space coverage within the RORγ/TNF-α relevant chemical subspace; (b) use as a synthetic intermediate for further derivatization of the nicotinoyl moiety (e.g., pyridine ring substitution, reduction, or N-oxide formation); and (c) comparative analytical method development, where the distinct InChI key (WNPYGFBILUSOAV-UHFFFAOYSA-N) and chromatographic properties of this compound serve as a differentiation control against the commonly available parent sulfonamide CAS 53257-02-6.

Quote Request

Request a Quote for N,N-diethyl-1-nicotinoyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.